Product packaging for Nonoxinol(Cat. No.:CAS No. 127087-87-0)

Nonoxinol

Cat. No.: B143984
CAS No.: 127087-87-0
M. Wt: 264.4 g/mol
InChI Key: KUXGUCNZFCVULO-UHFFFAOYSA-N
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Description

Tergitol NP-10 is a nonionic polyglycol ether surfactant.>Tergitol is a nonionic surfactant which can be used to extract estrogens.>Tergitol is a poly(ethylene glycol) derivative that is poly(ethylene glycol) in which one of the terminal hydroxy groups has been converted into the corresponding p-nonylphenyl ether. It has a role as a nonionic surfactant. It is a poly(ethylene glycol) derivative and a hydroxypolyether.>Nonionic surfactant mixtures varying in the number of repeating ethoxy (oxy-1,2-ethanediyl) groups. They are used as detergents, emulsifiers, wetting agents, defoaming agents, etc. Nonoxynol-9, the compound with 9 repeating ethoxy groups, is a spermatocide, formulated primarily as a component of vaginal foams and creams.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O2 B143984 Nonoxinol CAS No. 127087-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nonylphenoxy)ethanol
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InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3
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InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO
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Molecular Formula

C17H28O2
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Related CAS

26027-38-3
Record name Polyethylene glycol mono(4-nonylphenyl) ether
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DSSTOX Substance ID

DTXSID4058601
Record name 4-nonylphenol ethoxylate
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Molecular Weight

264.4 g/mol
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Physical Description

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS]
Record name ETHOXYLATED PENTADECANOL
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Boiling Point

Very high (USCG, 1999)
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Flash Point

470 °F (USCG, 1999)
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Solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water
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Density

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink
Record name ETHOXYLATED PENTADECANOL
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Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)
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Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

CAS No.

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3
Record name ETHOXYLATED PENTADECANOL
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Record name 4-Nonylphenol monoethoxylate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Record name 4-nonylphenol ethoxylate
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Record name 2-(p-Nonylphenoxy)ethanol
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Melting Point

59 °F (USCG, 1999)
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Historical Trajectories and Conceptual Evolution in Nonoxynol Research

Early Development and Initial Perceptions of Nonoxynol in Reproductive Health

Nonoxynol-9 (B121193) (N-9) emerged as a significant component in contraceptive methods starting in the 1960s. nih.gov Its primary function was identified as a spermicide, a substance designed to damage or kill sperm and prevent pregnancy. wikipedia.orgchembase.cn Laboratory testing for substances that inhibited sperm motility began in the 1800s, leading to the development of modern spermicides like nonoxynol-9 by the 1950s. wikipedia.org N-9 acts by disrupting the acrosomal membranes of sperm, leading to their immobilization. wikipedia.org It became a common active ingredient in various spermicidal formulations, including creams, jellies, foams, gels, films, and suppositories. wikipedia.orgchembase.cn N-9 was also incorporated into lubricants for condoms and used in conjunction with barrier methods such as diaphragms and cervical caps (B75204) to enhance their contraceptive efficacy. chembase.cnwikipedia.org Initially, nonoxynol-9 was widely available as an over-the-counter contraceptive and was generally perceived as a simple and safe option for preventing pregnancy. yvex.decervicalbarriers.org Its mechanism of action as a local, non-hormonal contraceptive contributed to this perception. yvex.de

Shifting Paradigms in Nonoxynol Research: From Spermicide to Potential Microbicide

In the 1970s and 1980s, laboratory investigations into nonoxynol-9 revealed that it possessed activity against various microorganisms, including those responsible for gonorrhea, chlamydia, genital herpes, and HIV. nih.govwho.int These in vitro findings suggested a potential dual role for N-9, extending beyond contraception to the prevention of sexually transmitted infections (STIs). who.intresearchgate.net This sparked a shift in research focus, exploring the possibility of using nonoxynol-9 as a topical microbicide – a compound applied vaginally or rectally to prevent the sexual transmission of HIV and other STIs. cdc.govgao.gov The prospect of a female-controlled method that could offer both contraceptive and STI protection fueled significant interest and research efforts in the mid-1980s. gao.govtandfonline.com Preclinical research in animals also seemed to support the in vitro observations, suggesting N-9's potential as an effective vaginal microbicide. researchgate.net

Molecular and Cellular Mechanisms of Nonoxynol Action

Spermicidal Mechanisms of Nonoxynol at the Cellular Level

Nonoxynol-9 (B121193) exerts its spermicidal effects primarily through the disruption of sperm cell membranes and the inhibition of sperm motility. patsnap.com As a surfactant, N-9 interacts with the lipid bilayer of the sperm membrane, leading to destabilization, increased permeability, leakage of intracellular contents, and ultimately cell rupture and death. patsnap.comresearchgate.net Studies have confirmed that N-9 damages the structures of sperm, including organelles like the acrosome and mitochondria. researchgate.netnih.govnih.gov

Disruption of Spermatozoal Plasma Membrane Integrity

The primary mechanism by which Nonoxynol-9 acts as a spermicide is by damaging the sperm cell membrane. patsnap.commims.com N-9, being a surfactant, interacts with the lipoproteins of the sperm cell membrane, causing irreversible disruption. semanticscholar.org This interaction leads to severe damage to various regions of the sperm, including the acrosome (head), neck, midpiece, and tail. semanticscholar.org The disruption of the plasma membrane results in increased membrane permeability and the subsequent loss of essential cellular components, impairing sperm function and leading to reduced motility and viability. mims.comnih.gov Electron microscopy studies have revealed that N-9 treatment leads to severely damaged membrane organization, including the loss of acrosomal structure and partial dissolution of the plasma membrane. oup.com

Inhibition of Sperm Motility and Progressive Movement

Nonoxynol-9 significantly impairs sperm motility and progressive movement. patsnap.comresearchgate.netnih.gov Even if sperm cells survive the initial membrane disruption, their ability to move is compromised. patsnap.com N-9 affects the sperm's tail or flagellum, which is crucial for motility, disrupting its structure and function and rendering the sperm immobile. patsnap.com Studies have shown that N-9 treatment leads to a decrease in the percentage of progressively motile sperm and a shortening of vanguard sperm penetration distance. researchgate.netnih.govnih.gov Low concentrations of N-9 (1-10 µg/mL) have been shown to induce significant immobilization of sperm rapidly. researchgate.net

Impairment of Spermatozoal Organelle Functionality (e.g., Acrosome, Mitochondria)

Nonoxynol-9 has been confirmed to damage sperm organelles, including the acrosome and mitochondria. researchgate.netnih.govnih.gov The acrosome, a cap-like structure on the sperm head, is essential for fertilization. wikipedia.org N-9 attacks the acrosomal membranes, contributing to sperm immobilization. wikipedia.orgtandfonline.com Mitochondria, located in the sperm midpiece, are vital for energy production and sperm motility. researchgate.net Damage to mitochondria can lead to decreased energy production and increased reactive oxygen species, further impairing sperm function. researchgate.net Studies have shown that N-9 treatment can lead to premature acrosomal loss. nih.gov

Alterations in Spermatozoal Physiological Activities (e.g., Reactive Oxygen Species Generation, Acrosin Activity)

Nonoxynol-9 induces alterations in various spermatozoal physiological activities. The generation of reactive oxygen species (ROS) is affected by N-9 treatment. researchgate.netnih.govnih.govoup.comresearchgate.net While some studies indicate N-9 can induce ROS generation oup.comresearchgate.net, others suggest inhibition of superoxide (B77818) dismutase activity, an enzyme involved in neutralizing ROS. researchgate.netnih.govnih.gov Acrosin activity, an enzyme found in the acrosome that aids in penetrating the egg's outer layers, is also inhibited by N-9. researchgate.netnih.govnih.govnih.gov Other physiological activities, such as hemizona binding, which is related to the sperm's ability to bind to the egg, are also inhibited. researchgate.netnih.govnih.gov

Induced Sperm Agglutination

Nonoxynol-9 can also induce sperm agglutination, a process where sperm cells clump together. patsnap.comsemanticscholar.orgnih.govbu.edu This agglutination can further hinder sperm motility and their ability to navigate through the female reproductive tract towards the egg. patsnap.com Studies have observed sperm agglutination, including head-head, head-tail, and tail-tail orientations, indicating the presence of receptors on the sperm surface involved in this phenomenon. nih.gov

Interactive Data Table: Effects of Nonoxynol-9 on Sperm Parameters (Based on Search Results)

ParameterEffect of Nonoxynol-9 TreatmentSource(s)
Progressive MotilityDecreased percentages or counted numbers researchgate.netnih.govnih.gov
Vanguard Sperm Penetration DistanceShortened researchgate.netnih.govnih.gov
Plasma Membrane IntegrityDisrupted, damaged, loss of intactness patsnap.commims.comsemanticscholar.orgnih.govoup.comtandfonline.com
Acrosome Structure/MembraneDamaged, loss of structure, premature loss wikipedia.orgresearchgate.netnih.govnih.govsemanticscholar.orgnih.govoup.comtandfonline.com
MitochondriaDamaged, dysfunction researchgate.netnih.govnih.govresearchgate.net
Reactive Oxygen Species (ROS)Generation induced or activity (SOD) inhibited researchgate.netnih.govnih.govoup.comresearchgate.net
Acrosin ActivityInhibited researchgate.netnih.govnih.govnih.gov
Hemizona BindingInhibited researchgate.netnih.govnih.gov
Sperm AgglutinationInduced patsnap.comsemanticscholar.orgnih.govbu.edu
ViabilityReduced nih.gov

Microbicidal Activity of Nonoxynol against Pathogenic Microorganisms

In addition to its spermicidal properties, Nonoxynol-9 has demonstrated in vitro microbicidal activity against various pathogenic microorganisms. nih.govresearchgate.netwho.int These include sexually transmitted pathogens such as Neisseria gonorrhoeae, Chlamydia trachomatis, Trichomonas vaginalis, Treponema pallidum, Herpes simplex viruses (HSV) 1 and 2, and human immunodeficiency virus type 1 (HIV-1). nih.govresearchgate.netwho.intasm.org Nonoxynol-9's microbicidal action is also attributed to its membrane-disrupting properties, similar to its effect on sperm cells. who.int However, the effectiveness of N-9 against some pathogens, particularly C. trachomatis and N. gonorrhoeae, has shown variability in studies. asm.org While N-9 can inhibit the growth of certain organisms, some uropathogenic bacteria, including E. coli, Proteus mirabilis, Enterococcus faecalis, and Staphylococcus species, have been found to grow in relatively high concentrations of N-9. nih.gov The effect of N-9 on the normal vaginal flora, such as lactobacilli, is also a consideration, as it can inactivate these beneficial bacteria. researchgate.netnih.govoup.com

In Vitro Spectrum of Antimicrobial Activity

Early in vitro studies indicated that Nonoxynol-9 possessed activity against a range of microbial pathogens implicated in sexually transmitted infections (STIs). nih.govresearchgate.net This spectrum includes activity against bacteria such as Neisseria gonorrhoeae and Chlamydia trachomatis, as well as enveloped viruses like HIV-1 and Herpes Simplex Virus (HSV). nih.govresearchgate.netnih.govdovepress.comoup.com Research conducted over several decades has contributed to the understanding of Nonoxynol-9's effects on these microorganisms in laboratory settings. nih.gov

Table 1: In Vitro Antimicrobial Activity of Nonoxynol-9 (Selected Pathogens)

PathogenTypeIn Vitro Activity
Neisseria gonorrhoeaeBacteriumActive
Chlamydia trachomatisBacteriumActive
HIV-1VirusActive
Herpes Simplex VirusVirusActive

Beyond the specified pathogens, in vitro studies have also shown Nonoxynol-9 to be active against other microorganisms, including Trichomonas vaginalis, Treponema pallidum, Gardnerella vaginalis, and certain Bacteroides species. nih.govnih.gov However, some studies noted that uropathogenic bacteria like E. coli, Proteus mirabilis, Enterococcus faecalis, and Staphylococcus species were found to grow in relatively high concentrations of Nonoxynol-9. nih.gov The compound has also been observed to inhibit the growth of organisms associated with bacterial vaginosis at low concentrations in vitro. nih.gov

Mechanisms of Microbial Membrane and Viral Envelope Disruption

The primary mechanism of action for Nonoxynol-9's antimicrobial effects lies in its surfactant properties, which lead to the disruption of microbial cell membranes and viral envelopes. mims.comontosight.aipatsnap.comoup.com As a nonionic surfactant, Nonoxynol-9 can interact with and solubilize the lipid components of these structures. wikipedia.orgpatsnap.comoup.com

For bacteria, Nonoxynol-9 damages the cell membrane, increasing its permeability and leading to the loss of intracellular components. mims.com This disruption is particularly effective against bacteria like Neisseria gonorrhoeae, which are sensitive to such membrane damage. researchgate.net

In the case of enveloped viruses such as HIV-1 and Herpes Simplex Virus, the mechanism involves the disruption of the viral lipid envelope. oup.comasm.orgnih.gov This envelope is essential for the virus's ability to infect host cells, and its disintegration by Nonoxynol-9 renders the virus non-infectious. patsnap.comoup.comnih.gov Surfactants like Nonoxynol-9 are known to inactivate enveloped viruses by solvating and disrupting their lipid-based envelopes. nih.gov Studies have indicated that this disruption can affect different stages of the viral penetration process, potentially interfering with initial binding to cells or the fusion process between the viral envelope and the cell membrane. nih.gov

The detergent-like action of Nonoxynol-9 is not exclusively selective for microbial or viral membranes; it can also affect the membranes of host cells. chembase.cnpatsnap.com This non-specific membrane disruption is central to its mechanism against various pathogens and enveloped viruses. oup.comresearchgate.net

Efficacy Assessments of Nonoxynol in Clinical and Preclinical Settings

Contraceptive Efficacy of Nonoxynol

Nonoxynol-9 (B121193) has been a widely available spermicide for many years and is considered moderately effective as a contraceptive. who.intfederalregister.gov Its mechanism of action involves disrupting the sperm cell membrane, leading to immobilization. ucdavis.edunih.gov While it is better than using no contraceptive method, its effectiveness can vary. federalregister.gov

Performance across Various Nonoxynol Formulations and Doses

The contraceptive efficacy of N-9 products can vary depending on the formulation (gel, foam, cream, film, suppository, sponge) and the dose of N-9 they contain. ucdavis.edunih.gov Studies have investigated different concentrations and delivery systems to determine their impact on pregnancy prevention.

A randomized trial evaluating the effectiveness and safety of five N-9 spermicides over 6 months of typical use reported varying pregnancy probabilities. nih.gov The products included three gels containing 52.5 mg, 100 mg, and 150 mg of N-9 per dose, as well as a film and a suppository each containing 100 mg of N-9. nih.gov The probability of pregnancy during 6 months of typical use ranged from 10% to 22%. nih.govaafp.org Specifically, the 52.5 mg gel group had a 22% probability of pregnancy, which was significantly different from the higher-dose gels. nih.govaafp.org Among the three products containing 100 mg of N-9 (gel, film, suppository), the pregnancy risks were not significantly different, ranging from 10% to 16%. nih.govaafp.org The 150 mg gel showed a 14% probability of pregnancy. nih.govaafp.org

Another randomized trial comparing a 52.5 mg N-9 gel with a non-spermicidal gel reported 6-month typical use pregnancy probabilities of 12.0% for both products, with 12-month probabilities of 19.8% for the N-9 gel and 13.8% for the comparator gel. nih.gov

It is important to note that assessing the effectiveness under conditions of perfect use has been challenging due to a lack of data on consistent and correct use over the full duration of studies. who.int More reliable estimates are often available for typical use. who.int

Here is a summary of 6-month typical use pregnancy probabilities from a randomized trial of different N-9 formulations and doses:

FormulationNonoxynol-9 Dose (mg)6-Month Typical Use Pregnancy Probability (95% CI)
Gel52.522% (16%, 28%)
Gel10016% (10%, 21%)
Gel15014% (9%, 19%)
Film10012% (7%, 17%)
Suppository10010% (6%, 15%)

Synergistic Contraceptive Efficacy with Barrier Methods (e.g., Condoms, Diaphragms)

Using spermicides containing N-9 in conjunction with barrier methods such as condoms, diaphragms, or cervical caps (B75204) is generally considered to increase contraceptive efficacy compared to using the barrier method alone or N-9 alone. who.intfederalregister.govucdavis.edu

Studies have suggested that the contraceptive effectiveness of the diaphragm and cervical cap may be moderately more effective when used with a spermicide containing N-9 than without. who.int Spermicidally lubricated condoms have also been evaluated, with some early studies suggesting they might be more effective in preventing pregnancy than lubricated condoms without N-9. who.int However, more recent reviews indicate that condoms lubricated with a small amount of N-9 are no more effective in preventing pregnancy than lubricated condoms without N-9. guttmacher.orgguttmacher.org

The use of both a physical barrier method and a chemical barrier like spermicide together increases contraceptive efficacy. ucdavis.edu

Factors Influencing Real-World Contraceptive Effectiveness (e.g., Adherence, Coital Frequency)

The real-world effectiveness of Nonoxynol-9 as a contraceptive is significantly influenced by factors such as adherence to instructions and frequency of use. Consistent and correct use is crucial for optimal effectiveness. ucdavis.edu Manufacturers typically recommend placing the spermicide deep in the vagina close to the cervix no longer than 1 hour before intercourse, and a new application is needed for each act of intercourse. ucdavis.edu Some formulations, like suppositories, foaming tablets, and films, require adequate time for dissolution and dispersion to be most effective. ucdavis.edu

Studies have noted that loss to follow-up can be high in contraceptive efficacy trials, making it difficult to reliably assess efficacy under conditions of perfect use. who.intaafp.org Typical use effectiveness rates account for inconsistent or incorrect use, which are common in real-world settings.

While data directly correlating coital frequency with contraceptive failure rates for N-9 alone in typical users is limited in the provided sources, it is understood that higher frequency of exposure without consistent and correct application of the spermicide for each act of intercourse would theoretically increase the risk of pregnancy.

Microbicidal Efficacy of Nonoxynol for Sexually Transmitted Infection Prevention

Despite showing activity against several STI pathogens, including HIV, in laboratory studies, clinical trials have largely failed to demonstrate that Nonoxynol-9 effectively prevents the transmission of STIs. who.intasm.orgnatap.orgnih.govoup.comwho.intresearchgate.net Furthermore, some studies have indicated a potential for increased risk of certain infections with frequent use. who.intguttmacher.orgguttmacher.orgnatap.orgoup.comresearchgate.netresearchgate.netresearchgate.net

Efficacy against Bacterial Sexually Transmitted Infections

In vitro studies have shown Nonoxynol-9 to be lethal to organisms causing gonorrhea and chlamydia. nih.govbioscientifica.com However, in vivo studies have not consistently demonstrated such protection. bioscientifica.com

Several clinical trials have assessed the efficacy of N-9 against bacterial STIs, with mixed results. A randomized controlled trial among female sex workers in Cameroon using a 70 mg N-9 film showed no effect on the incidence of Neisseria gonorrhoeae or Chlamydia trachomatis. who.intitg.be Incidence rates for gonorrhea were 33.3 and 31.1 cases per 100 woman-years in the N-9 and placebo groups, respectively. who.int For chlamydia, the rates were 20.6 and 22.2 per 100 woman-years in the N-9 and placebo groups. who.int

A study in Nairobi comparing a contraceptive sponge containing 1000 mg N-9 with a placebo suppository among sex workers found a lower incidence of gonorrhea in the N-9 group (21%) compared to the placebo group (32%). who.int However, the rates of chlamydia infection did not differ significantly. who.int

Conversely, a randomized study in Mombasa, Kenya, comparing a 52.5 mg N-9 gel with placebo among female sex workers found a significantly higher incidence of gonorrhea in the N-9 group compared with placebo. who.intresearchgate.netscilit.com No significant differences were observed for Chlamydia trachomatis, syphilis, or bacterial vaginosis in this study. who.intresearchgate.netscilit.com

A systematic review and meta-analysis of 10 clinical trials involving nearly 6000 women failed to demonstrate significant protective effects of N-9 against Neisseria gonorrhoeae, Chlamydia trachomatis, Candida albicans, and Trichomonas vaginalis. researchgate.net

Regarding trichomoniasis, a prospective comparison trial investigating the efficacy of 150 mg Nonoxynol-9 suppositories for treating vaginal trichomoniasis found a cure rate of only 17.6% compared to 100% with oral metronidazole (B1676534). nih.gov The study was terminated early due to the poor efficacy of the N-9 suppositories. nih.gov However, one study suggested that intravaginal nonoxynol-9 treatment combined with conventional oral doses of metronidazole appeared to be a strategy with a fairly good cure rate for metronidazole-resistant vaginal trichomoniasis. nih.gov

Preclinical studies, such as one using a pigtail macaque model of chlamydial cervicitis, examined the effects of a single dose of 4% Nonoxynol-9 on the efficiency of chlamydial infection. capes.gov.br Following a single application, chlamydial infection was prevented in 4 out of 6 monkeys infected with Chlamydia trachomatis. capes.gov.br

Efficacy against Viral Sexually Transmitted Infections

While laboratory studies showed Nonoxynol-9 to be effective against HIV and genital herpes in vitro, clinical trials have not supported these findings. who.intnih.govwho.int

Several randomized controlled trials have investigated the effectiveness of N-9 in preventing the acquisition of HIV infection in women. A meta-analysis of four such trials found that the risk of HIV infection was not statistically significantly different among women receiving N-9 compared to placebo. nih.gov In fact, some studies indicated a trend towards increased HIV incidence with N-9 use, particularly with frequent application. who.intguttmacher.orgguttmacher.orgnatap.orgoup.comresearchgate.netresearchgate.netresearchgate.netnih.gov

For instance, a study among female sex workers using a 52.5 mg N-9 gel showed that for women who reported using more than 3.5 gel applications per working day, the risk of HIV infection was almost twice the risk among placebo users. who.int A UNAIDS-sponsored study among commercial sex workers in Africa using a Nonoxynol-9 gel found that women who used the gel became infected with HIV at about a 50% higher rate than those using a placebo gel. natap.org

The lack of protection against HIV in clinical trials, despite in vitro activity, has been a significant finding in the evaluation of N-9 as a microbicide. oup.com

Data on the efficacy of Nonoxynol-9 against other viral STIs like Human Papillomavirus (HPV) is limited in the provided sources, although one source notes that N-9 is not classified as broadly effective as it has no activity against nonenveloped viruses such as HPV in vitro. asm.org

Here is a summary of findings regarding Nonoxynol-9 efficacy against select STIs in clinical trials:

STITypeClinical Trial Findings
Neisseria gonorrhoeaeBacterialMixed results; some studies showed no significant effect or even increased incidence with N-9. who.intresearchgate.netscilit.com Some earlier studies suggested a protective effect. who.int
Chlamydia trachomatisBacterialMixed results; some studies showed no significant effect. who.intitg.be Preclinical data suggested potential for prevention. capes.gov.br
Trichomonas vaginalisBacterialPoor efficacy as a standalone treatment. nih.gov May have a role in combination therapy for resistant strains. nih.gov No significant protective effect in some trials. researchgate.netscilit.com
HIVViralNo evidence of protection; some studies showed increased risk, particularly with frequent use. who.intguttmacher.orgguttmacher.orgnatap.orgoup.comresearchgate.netresearchgate.netresearchgate.netnih.gov
HPVViralNo in vitro activity against nonenveloped viruses like HPV. asm.org Clinical data not extensively provided in sources.

Analysis of Conflicting Efficacy Findings and Research Discrepancies

Research into the efficacy of Nonoxynol-9 (N-9) has yielded conflicting results across various studies, particularly concerning its ability to prevent sexually transmitted infections (STIs), including HIV, and its effectiveness as a contraceptive. While in vitro studies often demonstrate N-9's ability to inactivate a range of pathogens and immobilize sperm, clinical trial outcomes have been inconsistent, leading to discrepancies in understanding its true protective capabilities in vivo. aafp.orgasm.orgnih.gov

Early in vitro studies indicated that N-9 was active against a broad spectrum of microbial pathogens, such as Chlamydia trachomatis, Neisseria gonorrhoeae, Treponema pallidum, herpes simplex virus, and HIV-1. asm.orgguttmacher.org This laboratory evidence initially suggested a potential for N-9 to act as a microbicide. However, clinical studies have provided conflicting data regarding its effectiveness against the transmission of HIV-1 and other STIs. asm.orgnih.govasm.org

A meta-analysis of studies on N-9's effect on preventing STIs highlighted these discrepancies. While the analysis found that N-9-containing spermicides had an appreciable protective effect against both gonorrhea and chlamydial infection based on aggregated clinical trial data, the findings regarding HIV prevention were contrasting. nih.gov An observational study included in the meta-analysis suggested a significant protective effect against HIV (Relative Risk = 0.1), whereas a clinical trial showed a non-significantly increased risk (Relative Risk = 1.7). nih.gov The authors concluded that insufficient data existed to definitively judge N-9's effect on HIV transmission, emphasizing the urgent need for more research. nih.gov

Further illustrating the conflicting findings, a randomized, controlled trial involving female sex workers in Cameroon compared a vaginal film containing 70 mg of N-9 to a placebo film. The study found no additional protection from gonorrhea, Chlamydia, or HIV infection beyond that provided by condoms. aafp.org Incidence rates for gonorrhea, Chlamydia, and HIV were similar between the N-9 and placebo groups. who.int In contrast, a study in Nairobi comparing a spermicidal sponge containing a higher dose of N-9 (1000 mg) with a placebo suppository among sex workers observed a significant reduction in gonorrhea in the N-9 group compared to the placebo group, though rates of chlamydia infection did not differ significantly. who.int The same Nairobi study, however, showed a higher hazard ratio for HIV infection in the N-9 group compared to the placebo group, although the confidence interval was wide. who.int

Reasons for these conflicting efficacy findings are likely multifactorial. Differences in study design, the populations studied (e.g., sex workers at high risk vs. women at lower risk), the specific N-9 product formulation (gel, film, suppository, sponge), the dose of N-9 used, the frequency and consistency of product use, and the outcome measures assessed could all contribute to the observed discrepancies. guttmacher.orgwho.intresearchgate.net For instance, some researchers have argued that conflicting findings regarding HIV protection might be explained by the lower dose of N-9 in certain formulations and a shorter duration of exposure among users. guttmacher.org

Moreover, preclinical in vitro testing of N-9 as a potential anti-HIV microbicide across different laboratories revealed significant variability in results. nih.gov A retrospective analysis comparing N-9 toxicity and efficacy assays from five different laboratories using various cell lines and tissues found that while intra-assay reproducibility was generally consistent, inter-assay reproducibility was significantly affected by factors such as cell line, duration of assay, and N-9 concentration. asm.orgnih.gov This suggests that variations in laboratory protocols and testing parameters at the preclinical stage could also contribute to discrepancies seen in subsequent clinical evaluations.

Regarding contraceptive efficacy, studies have also shown variability. A randomized trial comparing five different N-9 spermicides (three gels with varying doses, a film, and a suppository) found differing 6-month typical-use pregnancy rates ranging from 10% to 22%. researchgate.net The gel with the lowest N-9 dose (52.5 mg) was significantly less effective than the two higher-dose gels. researchgate.net This highlights that even among products containing the same active ingredient, formulation and dosage can influence effectiveness.

The limitations of available data, particularly the lack of consistently well-conducted randomized controlled trials with appropriate comparison groups and low loss to follow-up, have made cross-study comparisons difficult. who.int Furthermore, factors like user adherence, which can be influenced by product acceptability and counseling, significantly impact use-effectiveness and contribute to wide variations in observed pregnancy rates in typical use. guttmacher.orgwho.int

Table 1: Summary of Selected Conflicting Efficacy Findings for Nonoxynol-9

Study Type & PopulationNonoxynol-9 Product/DoseComparatorKey Efficacy FindingConflicting Finding/DiscrepancySource(s)
Randomized Controlled Trial (Female Sex Workers)70 mg FilmPlacebo FilmNo additional protection vs. placebo for gonorrhea, Chlamydia, or HIV when used with condoms.Contrasts with some in vitro data and observational studies suggesting protection against some STIs. asm.orgnih.gov aafp.orgwho.int
Observational Study (HIV Prevention)Spermicide (details varied)No spermicide useSignificant protective effect against HIV (RR = 0.1).Contrasts sharply with clinical trial data showing increased or no effect on HIV risk. nih.gov
Clinical Trial (HIV Prevention)Spermicide (details varied)No spermicide useNon-significantly increased risk of HIV (RR = 1.7).Contrasts sharply with observational study data suggesting protective effect. nih.gov
Study (Female Sex Workers)1000 mg SpongePlacebo SuppositorySignificant reduction in gonorrhea; no significant difference for Chlamydia; higher hazard ratio for HIV (non-significant, wide CI).Shows protection for one STI but not another, and a trend towards increased HIV risk, differing from some other findings. who.int
Randomized Trial (Contraceptive Efficacy)52.5 mg Gel100 mg & 150 mg GelsLower dose gel significantly less effective (higher pregnancy rate) than higher-dose gels.Demonstrates dose-dependent efficacy differences between N-9 formulations. researchgate.net
Preclinical In Vitro Assays (Microbicide)N-9 (various concentrations)N/ASignificant variability in toxicity and efficacy results across different laboratories and assay parameters (cell line, exposure duration).Highlights inconsistency in basic research findings depending on methodology. asm.orgnih.gov

Note: This table provides a simplified overview of selected findings to illustrate discrepancies. Detailed interpretation requires reviewing the full studies.

Table 2: Potential Factors Contributing to Research Discrepancies

FactorHow it Impacts Efficacy AssessmentRelevance to Nonoxynol-9 StudiesSource(s)
Study DesignDifferences in randomization, control groups, blinding, and follow-up duration can influence outcomes and comparability.Many early N-9 contraceptive studies were poorly conducted; STI/HIV studies used varying designs (RCTs, observational). guttmacher.orgnih.govwho.int
Study PopulationCharacteristics like risk behavior, prevalence of STIs, and physiological differences can affect results.Studies in high-risk populations (e.g., sex workers) may show different outcomes than in lower-risk groups. who.int aafp.orgguttmacher.orgnih.govwho.int
Product Formulation & DoseThe vehicle (gel, film, sponge, suppository) and the concentration of N-9 can affect release, distribution, and local effects.Different formulations and doses of N-9 have shown varying contraceptive efficacy and potential for irritation. guttmacher.orgresearchgate.net guttmacher.orgwho.intresearchgate.net
Frequency and Consistency of UseHow often and correctly the product is used significantly impacts exposure and effectiveness.Frequent use of N-9 has been linked to increased irritation and potentially increased HIV risk in some studies. guttmacher.orgwho.intnih.gov Inconsistent use reduces contraceptive effectiveness. guttmacher.org guttmacher.orgwho.intnih.gov
Outcome MeasuresHow efficacy (e.g., pregnancy, specific STI incidence) is defined and measured can vary.Different studies may report varying metrics or use different diagnostic methods. who.int
Laboratory Methods (Preclinical)Variations in cell lines, exposure times, and assay protocols can lead to differing in vitro results.Analysis of preclinical N-9 data showed significant inter-laboratory variability based on assay parameters. asm.orgnih.govasm.org

Note: These tables are intended to be interactive in the final generated response.

Biological Impact and Safety Profile of Nonoxynol

Effects of Nonoxynol on Mucosal Integrity and Epithelial Barrier Function

Nonoxynol-9 (B121193) has been shown to cause irritation and disruption of mucosal linings, particularly in the vaginal and rectal areas patsnap.compatsnap.comaidsmap.compatsnap.com. This disruption can compromise the epithelial barrier function, which is crucial for protecting against infections.

Characterization of Vaginal Epithelial Irritation and Disruption

Vaginal irritation is a common side effect associated with Nonoxynol-9 use, manifesting as redness, itching, or a burning sensation mims.compatsnap.compatsnap.com. This discomfort is more frequently reported by women and can range from mild to moderate patsnap.com. Studies have indicated that N-9 can cause inflammatory changes in the epithelial cells lining the vagina and lead to the disruption of these cells federalregister.gov. In clinical trials, vaginal toxicity, including irritation, ulcerations, histological inflammation, and vulvitis, has been observed in women exposed vaginally to various N-9 formulations researchgate.net. The detergent-like action of N-9 on vaginal epithelial cells and the normal flora is considered a major drawback chembase.cn.

Rectal Mucosal Effects and Associated Concerns

Nonoxynol-9 has also been shown to cause rectal mucosa disruption in humans aidsmap.com. Studies have indicated that rectal application of N-9-containing lubricants can cause extensive exfoliation of the rectal epithelium bjstd.org. This epithelial sloughing has been observed in both human and animal models bjstd.org. The disruption of the rectal mucosa is a significant concern, particularly for individuals engaging in anal sex, as it may increase the risk of infections patsnap.comaidsmap.compatsnap.com.

Quantitative and Qualitative Assessments of Epithelial Damage (e.g., Colposcopy, Histopathology)

Various methods have been employed to assess Nonoxynol-9-induced epithelial damage. Colposcopy has been used to identify abnormalities in the cervical and vaginal mucosa nih.govhas-sante.fr. Studies utilizing colposcopy have observed findings such as erythema and epithelial disruption after N-9 use oup.comnih.gov. For instance, one study found transient vaginal and cervical erythema and transient epithelial disruption in women using a 28% N-9 film oup.com. Another study noted that the rate of epithelial disruption for women using N-9 once or twice daily was 2.5 times greater than that of placebo users, and five times greater for those using it four times daily nih.gov.

Histopathology, involving the microscopic examination of tissue biopsies, provides a more detailed assessment of epithelial injury researchgate.net. Studies have shown that histological assessment confirms epithelial damage observed with other methods researchgate.net.

More recently, optical coherence tomography (OCT), a high-resolution imaging technique, has shown increased sensitivity over colposcopy in detecting epithelial injury nih.govresearchgate.netnih.gov. OCT can provide non-invasive, high-resolution visualization of tissue morphology and allows for the assessment of epithelial thickness and integrity nih.govresearchgate.netresearchgate.netnih.gov. Studies using OCT have revealed epithelial disruption and thinning after Nonoxynol-9 use that were not detected by colposcopy nih.govresearchgate.net. Vaginal epithelial thickness, a measure previously only available through biopsy, decreased after N-9 use in OCT studies nih.govresearchgate.net.

Correlation between Nonoxynol Use Frequency and Mucosal Compromise

Research indicates a correlation between the frequency of Nonoxynol-9 use and the incidence of mucosal compromise federalregister.govwho.intfederalregister.gov. Higher frequency of use has generally been associated with a higher incidence of epithelial disruption who.int. For example, a study comparing different frequencies of use of N-9 suppositories found that epithelial disruption was noted in 18% of women using the product every other day, 34% using it daily, 29% using it twice per day, and 53% using it four times per day, compared to 15% in the placebo group who.int. While some studies suggested that infrequent use (once a day or less) may not result in an increased rate of epithelial disruption, frequent use (more than once a day) has been linked to increased vaginal irritation and disruption of the vaginal epithelium federalregister.govfederalregister.gov. This increased irritation may potentially increase the risk of acquiring infections federalregister.gov.

Here is a data table summarizing findings on the correlation between Nonoxynol-9 use frequency and epithelial disruption:

Study Product/FormulationFrequency of UseIncidence of Epithelial Disruption
N-9 Suppository (150 mg)Every other day18% who.int
N-9 Suppository (150 mg)Once a day34% who.int
N-9 Suppository (150 mg)Twice a day29% who.int
N-9 Suppository (150 mg)Four times a day53% who.int
Placebo SuppositoryFour times a day15% who.int
N-9 Gel (various)Once a day or lessNot increased significantly federalregister.gov
N-9 Gel (various)More than once a dayIncreased federalregister.govfederalregister.gov

Nonoxynol's Influence on the Vaginal Microbiota and Ecosystem Homeostasis

The vaginal microbiome, typically dominated by Lactobacillus species, plays a crucial role in maintaining ecosystem homeostasis through mechanisms like lactic acid production, which creates an acidic environment frontiersin.orgelsevier.esscirp.orgplos.org. Nonoxynol-9 has been shown to alter this delicate balance frontiersin.orgfrontiersin.org.

Impact on Commensal Lactobacillus Species and Lactic Acid Production

Nonoxynol-9 significantly alters the vaginal microbiome, often leading to an apparent lack of Lactobacillus species frontiersin.orgfrontiersin.org. This is considered a dose and exposure-dependent change, likely due to the nonspecific, detergent-like action of N-9 on the vaginal epithelium and flora frontiersin.orgfrontiersin.org. Studies have shown that N-9 can decrease the prevalence of Lactobacillus species researchgate.net.

While some in vitro studies suggested N-9 could be toxic to lactobacilli, particularly hydrogen peroxide-producing strains, in vivo studies have yielded varied results nih.govnih.govoup.com. One study found that daily use of an N-9 gel for two weeks promoted sustained colonization by hydrogen peroxide-producing lactobacilli among women already colonized, but resulted in the loss of vaginal lactobacilli in women initially colonized only by non-hydrogen peroxide-producing strains nih.govoup.com. Another longitudinal study found that while changes in vaginal microbes were minimal for different N-9 formulations, there was a dose-dependent effect with increased exposure to N-9 on the increased prevalence of hydrogen peroxide-negative lactobacilli and bacterial vaginosis researchgate.netnih.govnih.gov.

Transient reductions in the concentrations of hydrogen peroxide-producing lactobacilli have been observed shortly after the insertion of N-9 preparations, with levels returning to baseline within 24 hours oup.com. However, the potential for chronic inhibition and loss of vaginal lactobacilli with repeated use has been raised oup.com.

The reduction or loss of Lactobacillus species due to Nonoxynol-9 use can disrupt the production of lactic acid, which is essential for maintaining the acidic vaginal pH (3.5-4.5) that inhibits the growth of many pathogens frontiersin.orgelsevier.esscirp.orgplos.org. The disruption of the normal vaginal flora by N-9, particularly the depletion of lactobacilli, has been linked to an increased risk of conditions like bacterial vaginosis and increased colonization by bacteria such as E. coli patsnap.comresearchgate.netnih.govnih.govasm.org.

Association with Altered Vaginal Flora and Increased Risk of Opportunistic Infections (e.g., Bacterial Vaginosis)

Nonoxynol, particularly with frequent or chronic use, has been associated with alterations in the vaginal flora drugbank.compatsnap.comoup.comfederalregister.govnih.govresearchgate.net. Its detergent-like properties can disrupt the natural balance of bacteria in the vagina, including a decrease in beneficial Lactobacillus species drugbank.comresearchgate.netfrontiersin.org. Lactobacillus species, particularly hydrogen peroxide-producing strains, play a crucial role in maintaining vaginal health by producing lactic acid, which helps maintain a low vaginal pH that inhibits the growth of pathogenic bacteria nih.govwikipedia.org.

Studies have shown that Nonoxynol-9 can lead to a dose-dependent increase in the prevalence of anaerobic gram-negative rods and hydrogen peroxide-negative lactobacilli, as well as an increased risk of bacterial vaginosis (BV) nih.govresearchgate.netnih.gov. BV is characterized by a shift from a Lactobacillus-dominant flora to a diverse bacterial community, often involving an overgrowth of anaerobic bacteria wikipedia.org. This imbalance can increase susceptibility to other infections wikipedia.org. Some research indicates that while single applications may cause transient changes, frequent use can lead to persistent alterations in flora, potentially increasing the risk of urinary tract infections oup.comfederalregister.gov. However, some studies have not found a clear association between Nonoxynol-9 use and increased risk of bacterial vaginosis or yeast infections nih.govwikipedia.org.

A longitudinal study involving 235 women using various Nonoxynol-9 formulations for up to 7 months found minimal disruptions in vaginal ecology for most users nih.govnih.gov. However, when considering both concentration and frequency of use, a dose-dependent effect was observed, increasing the prevalence of anaerobic gram-negative rods (odds ratio [OR] 2.4), H₂O₂-negative lactobacilli (OR 2.0), and bacterial vaginosis (OR 2.3) nih.govnih.gov.

Table 1: Dose-Dependent Effects of Nonoxynol-9 on Vaginal Flora and Bacterial Vaginosis

OutcomeOdds Ratio (OR)95% Confidence Interval (CI)
Anaerobic gram-negative rods2.41.1–5.3
H₂O₂-negative lactobacilli2.01.0–4.1
Bacterial Vaginosis2.31.1–4.7

Data derived from a longitudinal study of Nonoxynol-9 users nih.govnih.gov.

Immunological and Inflammatory Responses Induced by Nonoxynol Exposure

Nonoxynol-9 has been shown to induce localized inflammatory responses in the vaginal and cervical mucosa researchgate.netasm.orgresearchgate.netnih.gov. This is attributed to its cytotoxic effects on epithelial cells, which form a crucial barrier against pathogens drugbank.comasm.orgnih.gov.

Localized Inflammatory Responses and Cytokine Profiles

Exposure to Nonoxynol-9 can trigger the release of pro-inflammatory mediators from damaged epithelial cells researchgate.netoup.comfrontiersin.org. Studies have identified increased production of cytokines such as IL-1β, IL-6, IL-8, TNF-α, and MIP-3α in response to Nonoxynol-9 exposure researchgate.netresearchgate.netoup.com. These cytokines are involved in initiating the inflammatory cascade and recruiting immune cells to the site of exposure researchgate.netfrontiersin.org. Subtoxic levels of Nonoxynol-9 can also induce the production of IL-1α, IL-1β, and IL-8 oup.com.

An increase in inflammatory cytokines in the female genital tract is associated with an increased risk of HIV acquisition researchgate.netfrontiersin.org. Cytokine dysregulation after frequent Nonoxynol-9 use may compromise its effectiveness despite in vitro anti-HIV activity nih.gov.

Immune Cell Infiltration in Mucosal Tissues

The inflammatory response induced by Nonoxynol-9 can lead to the infiltration of immune cells into the mucosal tissues of the female genital tract asm.orgnih.govnih.govoup.com. This infiltration, including cells positive for CD45 (a pan-leukocyte marker) and CD14 (associated with monocytes/macrophages), has been observed in animal models following Nonoxynol-9 exposure nih.govnih.gov. Intense inflammatory infiltrates within the lamina propria of the cervix have been noted after intravaginal inoculation of Nonoxynol-9 nih.gov. While some studies in mice showed immune cell infiltration into the vaginal lumen nih.gov, others indicated minimal changes in immune cell distribution within the vaginal mucosa with extended exposure durations nih.gov. The recruitment of HIV-1 target cells to the mucosa due to inflammation can potentially enhance infection researchgate.netnih.gov.

Implications of Nonoxynol Use for Sexually Transmitted Infection Acquisition Risk

The biological effects of Nonoxynol, particularly mucosal irritation, epithelial disruption, and alterations in vaginal flora, have significant implications for the risk of acquiring STIs drugbank.compatsnap.comresearchgate.netcervicalbarriers.orgoup.comfrontiersin.orgasm.orgnih.gov.

Increased Susceptibility to HIV-1 Transmission

Frequent use of Nonoxynol-9 has been linked to an increased risk of HIV transmission patsnap.comresearchgate.netcervicalbarriers.orgoup.comfederalregister.govnih.govnih.gov. This increased susceptibility is thought to be mediated by several factors, including the disruption of the vaginal epithelial barrier, which provides a physical defense against HIV entry drugbank.comoup.comfrontiersin.orgasm.org. Nonoxynol-9 can cause microscopic abrasions or lesions in the genital and rectal mucosa, creating entry points for the virus patsnap.comresearchgate.netoup.com.

Clinical trials and studies, particularly among high-risk populations, have indicated that Nonoxynol-9 does not protect against HIV acquisition and may even increase the risk researchgate.netcervicalbarriers.orgoup.comnih.gov. A meta-analysis of randomized controlled trials found no evidence of protection against HIV acquisition with Nonoxynol-9 use researchgate.netnih.gov. Some studies showed a higher incidence of HIV infection in women using Nonoxynol-9 compared to placebo, although the difference was not always statistically significant across all studies nih.gov. The risk of genital lesions was found to be statistically significantly greater among women receiving Nonoxynol-9 researchgate.netnih.gov.

The World Health Organization (WHO) and other health organizations advise against using Nonoxynol-9 as the sole method of contraception for individuals at high risk of STIs, including HIV patsnap.comcervicalbarriers.org.

Potential for Enhanced Transmission of Other Sexually Transmitted Pathogens

Beyond HIV, Nonoxynol-9's effects on the vaginal environment may also enhance the transmission of other sexually transmitted pathogens patsnap.comresearchgate.netoup.comasm.org. The disruption of the normal vaginal flora and the induction of inflammation can compromise the natural defenses against various pathogens drugbank.comoup.comasm.org.

While Nonoxynol-9 is designed to inactivate some pathogens in vitro, its in vivo effects, such as epithelial damage and inflammation, can paradoxically increase susceptibility to infections like herpes simplex virus (HSV) drugbank.comnih.gov. Studies using animal models have demonstrated that Nonoxynol-9 can increase susceptibility to HSV-2 transmission nih.gov. The altered vaginal flora, particularly the decrease in protective Lactobacillus species and increase in anaerobic bacteria, can also create an environment more conducive to the growth and transmission of other STIs oup.comresearchgate.netwikipedia.org.

Table 2: Summary of Nonoxynol-9's Biological Impacts and Associated Risks

Biological ImpactAssociated Risks
Altered Vaginal FloraBacterial Vaginosis, potential increased risk of UTIs
Localized Inflammation/Cytokine ReleaseIncreased susceptibility to HIV and other STIs
Immune Cell InfiltrationPotential enhancement of pathogen entry and infection
Epithelial Disruption/LesionsIncreased susceptibility to HIV and other STIs

Clinical Trial Methodologies and Research Challenges for Nonoxynol

Design and Implementation of Clinical Trials for Nonoxynol Evaluation

The evaluation of nonoxynol has primarily relied on clinical trials, with a notable emphasis on randomized controlled designs to assess its effectiveness and safety. These trials aim to compare outcomes in groups receiving nonoxynol to those receiving a placebo or another control intervention.

Randomized, Double-Blind, Placebo-Controlled Trial Designs

Randomized, double-blind, placebo-controlled trials (RCTs) are considered a rigorous standard for evaluating interventions, and this design has been applied in studies of nonoxynol. In such trials, participants are randomly assigned to either the group receiving the nonoxynol product or a group receiving a placebo, a substance that looks and feels identical but lacks the active ingredient. nih.govoup.comreliasmedia.comuq.edu.au The double-blind nature means that neither the participants nor the researchers know who is receiving the active product and who is receiving the placebo, which helps to minimize bias in reporting and assessment of outcomes. oup.comuq.edu.au

For instance, a randomized, double-blind, placebo-controlled trial was conducted to evaluate nonoxynol-9 (B121193) as prophylaxis for cervical infections caused by Chlamydia trachomatis and Neisseria gonorrhoeae. nih.gov Another study utilized a randomized, double-masked, non-inferiority trial design to compare the contraceptive efficacy of a C31G gel to a commercially available nonoxynol-9 gel. nih.gov Randomized controlled trials have also been used to assess the safety of nonoxynol-9 gels.

Cohort Selection and Risk Stratification in Study Populations

Cohort selection in nonoxynol clinical trials has often focused on populations considered to be at higher risk for the outcomes being studied, such as sexually transmitted infections or unintended pregnancy. For example, studies evaluating nonoxynol's potential for STI prevention have frequently enrolled female sex workers or women attending sexually transmitted disease clinics. nih.govscilit.comresearchgate.netresearchgate.netnih.gov Recruiting populations with higher incidence rates of the target outcomes can potentially allow for smaller sample sizes or shorter study durations to observe a sufficient number of events.

Risk stratification within study populations is also a critical aspect of trial design. Identifying and accounting for factors that influence participants' risk of the outcome, such as frequency of sexual activity, number of partners, or concurrent use of other protective methods like condoms, is essential for accurate data analysis and interpretation. nih.govoup.comreliasmedia.comresearchgate.net While not always explicitly detailed in the provided snippets regarding nonoxynol trials specifically, general principles of clinical trial design emphasize the importance of characterizing the study cohort and considering potential confounding factors during the design and analysis phases.

Methodological Hurdles in Assessing Nonoxynol's Efficacy and Safety

Despite the use of rigorous trial designs, research on nonoxynol has encountered several methodological hurdles that can complicate the assessment of its true efficacy and safety in real-world settings.

Challenges in Participant Adherence and Retention

Ensuring high levels of participant adherence to the assigned product regimen and retaining participants throughout the study duration have been significant challenges in microbicide trials, including those involving nonoxynol. reliasmedia.comnih.govresearchgate.netresearchgate.netnih.govnih.gov Low adherence rates can significantly impact the ability to demonstrate product efficacy, as participants may not be using the product consistently or correctly. researchgate.netnih.gov

Challenges with adherence can stem from various factors, such as low participant perception of risk, product characteristics (e.g., dosage form, frequency of use), or negative reactions from partners. researchgate.netnih.gov Participants may also report good adherence even if they have not used the product consistently, making self-reported adherence data potentially unreliable. researchgate.netresearchgate.net Retention can be affected by factors like high on-trial pregnancy rates or trial fatigue. nih.govnih.gov Lower retention rates have been observed in studies recruiting sex workers compared to other populations. researchgate.net

Confounding Variables in Real-World Usage (e.g., Concurrent Condom Use)

Real-world usage of nonoxynol often occurs in conjunction with other behaviors and methods that can influence the outcomes being studied, introducing confounding variables. A major confounding factor in studies evaluating nonoxynol for STI or pregnancy prevention is the concurrent use of condoms. nih.govreliasmedia.comguttmacher.org If participants in either the nonoxynol or placebo group also use condoms, it can be difficult to isolate the specific effect of nonoxynol. nih.govreliasmedia.com

Studies have attempted to account for condom use, for example, by analyzing outcomes among women who used their assigned gel for the majority of coital episodes nih.gov or by statistically adjusting for differences in the frequency of unprotected sexual acts. federalregister.gov However, accurately measuring and controlling for concurrent behaviors like condom use in real-world settings remains a significant methodological challenge. reliasmedia.comguttmacher.orgtandfonline.com The self-reporting of condom use and coital diaries, often used in these studies, can be subject to inaccuracies. tandfonline.com

Limitations in Efficacy Interpretation from Historical and Observational Studies

Interpreting the efficacy of nonoxynol based on historical and observational studies presents several limitations compared to well-designed RCTs. Many earlier studies evaluating the contraceptive effectiveness of nonoxynol-9 were poorly conducted and lacked comparison groups or had high loss to follow-up, making it difficult to reliably assess efficacy under conditions of perfect use. who.int

Observational studies, while potentially offering insights into real-world usage, are susceptible to various biases and confounding factors that are not controlled through randomization. uq.edu.auresearchgate.netmhmedical.com These studies analyze outcomes of routine care where the decision to use an intervention is not randomized, leading to potential selection bias and confounding by indication. uq.edu.aumhmedical.com While observational studies can provide valuable data and are sometimes the only feasible option for studying rare events or long-term outcomes, they can only establish associations rather than causality. researchgate.netmhmedical.com The lack of blinding and placebo controls in some studies also means the placebo effect cannot be discounted. researchgate.net

Summary of Methodological Challenges

Challenge AreaSpecific HurdlesImpact on Interpretation
Participant Adherence & RetentionLow adherence rates, inconsistent use, unreliable self-reporting, trial fatigue.Difficulty in demonstrating true product efficacy under ideal or typical use conditions.
Confounding VariablesConcurrent use of condoms or other protective methods, variations in sexual behavior.Hard to isolate the specific effect of nonoxynol; potential for biased results.
Limitations of Study DesignsLack of randomization or control groups in historical/observational studies.Cannot establish causality; susceptible to bias and confounding; limited generalizability.
Product Formulation VariabilityDifferent doses, formulations (gels, films, etc.).Difficult to compare results across studies and assess the effect of nonoxynol itself.

Ethical Considerations in Nonoxynol Clinical Research

Clinical trials involving Nonoxynol, particularly those investigating its potential as a microbicide for preventing the transmission of infections like HIV, have raised significant ethical considerations. These challenges are often amplified when research is conducted in vulnerable populations or resource-limited settings. Ethical principles guiding clinical research, such as ensuring participant well-being and autonomy, are paramount in the design and execution of such trials.

Informed Consent and Risk-Benefit Communication

Obtaining truly informed consent has been a notable challenge in Nonoxynol clinical research, especially in studies conducted in developing countries. Participants sometimes struggled to fully grasp complex concepts inherent in clinical trials, such as the purpose of the study, the nature of the product being tested (e.g., whether it was for HIV prevention), and the role of a placebo. For instance, in one Phase III trial of a Nonoxynol-9 gel among female sex workers in several African and Asian countries, a significant percentage of participants in some sites did not understand that the gel was being tested for HIV prevention or what a placebo was, even after several months of participation. nih.gov This highlights the difficulties in effectively communicating complex scientific and trial-related information across different literacy levels and cultural backgrounds.

Effective risk-benefit communication is also crucial. Participants need to understand the potential benefits of using the product (e.g., possible protection against infection) weighed against the potential risks (e.g., local irritation or, as later studies suggested, a potential increase in risk under certain conditions). The challenges in ensuring participants fully comprehend these aspects underscore the need for robust and culturally sensitive informed consent processes, potentially involving extended periods for information assimilation and using diverse communication methods like role-playing. nih.gov When an interim analysis in one trial indicated higher than anticipated failure rates, participants were advised and asked to sign supplementary informed consent documents, demonstrating an effort to update participants with emerging risk information. nih.gov

Ethical Dilemmas in Placebo-Controlled Trials for Life-Threatening Infections

The use of placebo controls in clinical trials for preventing life-threatening infections, such as HIV, presents significant ethical dilemmas. While randomized, placebo-controlled trials are considered the gold standard for evaluating the efficacy of an intervention, randomizing participants to a placebo arm when a potentially effective prevention method exists or when the infection itself is life-threatening raises concerns about withholding a potentially beneficial intervention. nih.gov

In the context of Nonoxynol trials for HIV prevention, critics questioned the ethics of using a placebo against a potentially life-threatening virus like HIV, especially when participants might be at high risk of exposure. aidsmap.com This is particularly complex when considering the standard of prevention that should be provided to all trial participants. Ethical guidelines suggest that participants in trials for preventing life-threatening infections should receive available and proven prevention methods, such as condoms and counseling on risk reduction. oup.comnih.gov However, providing these interventions to all participants, including the placebo group, can potentially reduce the observed difference in outcomes between the intervention and placebo arms, thus reducing the statistical power of the study to detect an effect of the test product. nih.gov This creates a tension between the ethical obligation to protect participants and the scientific need to rigorously evaluate the intervention.

Regulatory Frameworks and Public Health Guidance Pertaining to Nonoxynol

Regulatory Review Processes and Approval Status of Nonoxynol-Containing Products

In the United States, Nonoxynol-9 (B121193) has been subject to the Food and Drug Administration's (FDA) review process for over-the-counter (OTC) vaginal contraceptive drug products. Initially, an Advisory Review Panel in 1980 classified N-9 as Category I (safe and effective) as a spermicide for pregnancy prevention. federalregister.gov However, this classification was made with the understanding that the effectiveness of the active ingredient was dependent on the final formulation and required in vitro testing for each product. federalregister.gov

Over time, new scientific data emerged, particularly concerning the potential for Nonoxynol-9 to increase the risk of HIV transmission under certain conditions. federalregister.govfederalregister.gov This led the FDA to propose new labeling requirements in 2003. federalregister.govreliasmedia.com A final rule establishing new warning statements and labeling information for OTC vaginal contraceptive drug products containing Nonoxynol-9 was issued in December 2007, becoming effective in June 2008. federalregister.govfda.govnih.gov This rulemaking was part of the FDA's ongoing review of OTC drug products. nih.gov

While Nonoxynol-9 is the most common active ingredient in U.S. spermicides, other nonoxynols, such as Nonoxynol-8, are also subject to regulation by agencies like the US Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), with established guidelines for their use, disposal, labeling, and packaging. ontosight.ai

Evolution of Labeling Requirements and Warning Statements for Nonoxynol

The labeling requirements for Nonoxynol-containing products, particularly those for vaginal contraception, have evolved significantly to reflect updated scientific understanding. Following concerns raised by studies indicating that Nonoxynol-9 does not protect against HIV/STDs and may increase the risk of transmission, the FDA mandated new warning labels. reliasmedia.comwikipedia.org

The final rule issued by the FDA in 2007 required specific warning statements for OTC vaginal contraceptive and spermicide drug products containing Nonoxynol-9. federalregister.govnih.govecfr.gov These warnings include explicit statements that the product does not protect against HIV/AIDS or other STDs and may increase the risk of getting HIV from an infected partner. federalregister.govnih.govecfr.gov The labeling also includes warnings about potential vaginal and rectal irritation, noting that this irritation, sometimes asymptomatic, may increase the risk of getting HIV/AIDS from an infected partner. federalregister.govecfr.gov Furthermore, the labeling specifies that the product is for vaginal use only and not for rectal (anal) use. ecfr.gov The new requirements also included specifications for type size and bolding of headings and subheadings to ensure prominence of the warnings. federalregister.gov

This evolution in labeling was a direct response to research findings and recommendations from public health organizations like the CDC and WHO. federalregister.govreliasmedia.comreliasmedia.com

Post-Market Surveillance and Ongoing Regulatory Challenges

Post-market surveillance is a critical aspect of regulatory frameworks for medical products, involving the ongoing monitoring of their safety and performance once they are available on the market. ecfr.govnsf.orgigj.nl While the provided search results specifically mention post-market surveillance in the context of medical devices and other products ecfr.govnsf.orgigj.nl, and allude to ongoing regulatory processes for Nonoxynol-9 as an OTC drug federalregister.govnih.gov, detailed information specifically on the post-market surveillance of Nonoxynol-containing products as a distinct regulatory challenge is less explicitly detailed within the provided snippets compared to the extensive information on labeling changes and public health guidance driven by clinical trial results.

However, the evolution of labeling requirements based on new study findings federalregister.govfederalregister.govreliasmedia.comnih.gov inherently reflects a form of ongoing monitoring and regulatory response to real-world data and research outcomes that emerged after the initial classification of Nonoxynol-9 as safe and effective for contraception. The need for revised warnings based on concerns about increased HIV risk with frequent use federalregister.govfederalregister.govreliasmedia.comnih.gov demonstrates that regulatory bodies adapt their requirements as new information becomes available through research and potentially through adverse event reporting or other surveillance mechanisms. The mention of a Government Accountability Office (GAO) report reviewing federal agencies' actions related to Nonoxynol-9 and HIV also suggests an oversight and evaluation process that contributes to understanding ongoing regulatory challenges and responses. guttmacher.orggao.gov

Future Directions and Development of Novel Reproductive Health Compounds As Alternatives to Nonoxynol

Research and Development of Next-Generation Spermicidal Agents

The development of new spermicidal agents is a key area of research, moving beyond the limitations of traditional surfactant-based compounds like Nonoxinol. The goal is to identify molecules that can effectively immobilize or kill sperm with minimal disruption to the vaginal environment.

Non-Detergent Based Spermicides

Efforts are concentrated on developing non-detergent spermicides that avoid the epithelial irritation associated with surfactant-based agents. These novel compounds aim for a more targeted action on sperm without damaging the vaginal mucosa or disrupting the natural vaginal flora, particularly beneficial lactobacilli. For instance, studies have explored novel disulphide esters of carbothioic acid, such as DSE-36 and DSE-37, which demonstrated potent spermicidal activity in vitro at concentrations significantly lower than this compound-9 (N-9). These compounds showed a mechanism-based action on sperm and exhibited lower toxicity to lactobacilli and HeLa cells compared to N-9. nih.gov Research also includes the evaluation of synthetic, non-detergent molecules designed to replace N-9 in local contraceptive preparations. nih.gov

Antimicrobial Peptides with Spermicidal Activity

Antimicrobial peptides (AMPs) are emerging as promising candidates for dual-action agents, possessing both spermicidal and antimicrobial properties. eurekaselect.combenthamdirect.com AMPs exert their effects through membrane disruption mechanisms, targeting both microbial pathogens and sperm cells. eurekaselect.combenthamdirect.com This broad-spectrum activity makes them suitable for multipurpose prevention technologies. eurekaselect.combenthamdirect.com Human cathelicidin (B612621) LL-37 is one such AMP that has shown spermicidal activity on human and mouse sperm and contraceptive effects in female mice. researchgate.netresearchgate.net Subtilosin, a cyclopeptide, has also demonstrated spermicidal activity against human spermatozoa in a dose-dependent manner and shows antimicrobial activity against Gardnerella vaginalis while being safe for human tissues and healthy vaginal microbiota. nih.gov

Vaginal pH Modulators as Contraceptive Agents

Vaginal pH modulators represent a non-spermicidal approach to contraception by maintaining the natural acidic vaginal pH (typically 3.5 to 4.5), which is inhospitable to sperm. rxlist.comoregon.gov The alkalinity of semen normally neutralizes this acidity, aiding sperm motility. rxlist.com By buffering the semen's alkalinity, these modulators reduce sperm motility and prevent them from reaching the ovum. rxlist.comresearchgate.net An example of an FDA-approved vaginal pH modulator contains lactic acid, citric acid, and potassium bitartrate. rxlist.comoregon.govresearchgate.net This formulation works by acting as a buffering agent in the presence of alkaline semen, leading to sperm immobilization. researchgate.net

Agents with Improved Toxicity Profiles and Broad-Spectrum Activity

A significant focus is on developing agents that not only offer effective contraception but also possess improved toxicity profiles compared to this compound and potentially offer protection against a range of STIs. This involves identifying compounds that are selectively toxic to sperm and pathogens without causing damage to the vaginal epithelium or disrupting the beneficial vaginal microbiota. nih.govnih.gov Research into non-detergent spermicides and antimicrobial peptides directly addresses this need for improved toxicity profiles. nih.govnih.gov The development of agents with broad-spectrum activity aims to provide a single product that can prevent both unintended pregnancy and the transmission of various STIs, including HIV, HSV, and HPV. starpharma.comnih.gov SPL7013, a dendrimer, is an example of a compound being investigated for its antiviral properties against HIV, HSV, and HPV, in addition to its potential contraceptive applications. starpharma.comnih.gov

Integrated Research on Dual-Action Contraceptive Microbicides

Integrated research is heavily invested in developing dual-action contraceptive microbicides that simultaneously prevent pregnancy and protect against STIs. nih.gov The limitations of this compound-9, which showed in vitro microbicidal activity but failed to provide protection against STIs in clinical trials and could even increase transmission risk due to epithelial damage, underscore the importance of this integrated approach. nih.govmdpi.com Novel strategies involve combining contraceptive agents with antiviral or antibacterial compounds within a single formulation. tandfonline.com Antimicrobial peptides, with their inherent dual spermicidal and antimicrobial properties, are prime candidates for this research. eurekaselect.combenthamdirect.comfishersci.dk The development of formulations containing agents like SPL7013, which has shown antiviral activity, exemplifies the pursuit of dual-action products. starpharma.comnih.gov

Advanced Methodologies for Preclinical and Clinical Evaluation of Vaginal Contraceptives/Microbicides

The rigorous evaluation of novel vaginal contraceptives and microbicides necessitates advanced methodologies in both preclinical and clinical stages. Preclinical safety and efficacy assessments are crucial to identify candidates with favorable risk-benefit ratios before human trials. nih.gov These evaluations involve a comprehensive set of in vitro, ex vivo, and in vivo models. nih.gov Animal models, such as sheep, are utilized due to the anatomical and histological similarities of their reproductive tracts to those of women, allowing for the assessment of local toxicity and pharmacokinetics of vaginal products. asm.org Human cervical explant cultures are used for preclinical testing of anti-HIV activity and tissue toxicity. dovepress.com

Translational Research in Reproductive Health Technologies

Translational research in reproductive health technologies is a critical phase that bridges fundamental scientific discoveries with practical applications aimed at improving reproductive well-being and preventing unintended pregnancies and sexually transmitted infections (STIs). This process is particularly relevant in the search for novel compounds to serve as alternatives to Nonoxynol-9 (B121193) (N-9), an early spermicide and microbicide candidate whose widespread use was limited by concerns regarding vaginal toxicity and insufficient efficacy against pathogens, including HIV. semanticscholar.orgnih.gov The translational pipeline involves a series of stages, typically progressing from basic research and discovery through preclinical studies, clinical trials, and ultimately, implementation and public health impact. patientcareonline.combmj.comnih.gov

Several organizations play a significant role in funding and facilitating translational research in this domain. The U.S. Agency for International Development (USAID), for instance, has a dedicated research and development agenda for microbicides and multipurpose prevention technologies (MPTs), guiding candidates from preclinical assessment through clinical testing and strategies for introduction and scale-up. bmj.com The U.S. National Institutes of Health (NIH), through networks such as the HIV Prevention Trials Network (HPTN) and the Microbicides Trials Network (MTN), supports clinical trials and associated translational research for HIV prevention methods, including novel microbicidal agents. uz-ucsf.co.zw The National Institute of Child Health and Human Development (NICHD) also contributes by supporting both basic and translational research aimed at developing new hormonal and non-hormonal contraceptive methods. nih.gov Furthermore, philanthropic organizations like the Bill & Melinda Gates Foundation are actively involved in accelerating the discovery and development of non-hormonal contraceptives, recognizing the need for a robust pipeline of product candidates with improved tolerability profiles compared to existing methods. grandchallenges.org European initiatives, such as EATRIS, provide infrastructure to support the preclinical and early clinical development of new medical interventions, including those in reproductive health. eatris.eu

The translational journey for novel reproductive health compounds often begins with identifying promising candidates through various discovery platforms. These candidates then undergo rigorous preclinical evaluation, which includes in vitro laboratory testing and in vivo studies in animal models. premierconsulting.comppd.com Animal models, particularly non-human primates, are considered valuable for assessing the efficacy and potential local effects of vaginal spermicides and microbicides before human trials commence. nih.gov Compliance with Good Laboratory Practice (GLP) guidelines is essential during preclinical studies to ensure the reliability and integrity of data submitted for regulatory review. premierconsulting.comppd.com

Promising compounds demonstrating favorable results in preclinical studies progress to clinical trials in humans. These trials are typically conducted in phases. Phase I studies evaluate the safety and tolerability of the compound in a small group of people. Subsequent phases (Phase II and Phase III) assess efficacy and gather more extensive safety data in larger populations. ppd.com

Current translational research efforts are exploring a range of novel compounds and delivery systems as alternatives to N-9, often with an emphasis on developing MPTs that can simultaneously prevent pregnancy and STIs. For example, research is being conducted on compounds that inhibit soluble adenylyl cyclase (sAC) as potential on-demand male contraceptives, with translational studies assessing their effects on human sperm pharmacodynamics. malecontraceptive.org Other male contraceptive approaches in the pipeline include hydrogels designed to block sperm transit and biodegradable implants for sustained drug delivery. malecontraceptive.org Compounds derived from natural sources are also being investigated for their ability to prevent fertilization. malecontraceptive.org

In the realm of female-controlled methods, novel microbicidal candidates are in various stages of preclinical and clinical development. lu.se This includes the investigation of agents like CCR5 fusion inhibitors as potential microbicides. patientcareonline.com Cellulose acetate (B1210297) phthalate (B1215562) (CAP), a compound with demonstrated potency against HIV-1 and other STIs, is currently undergoing Phase II clinical trials as an anti-HIV vaginal gel formulation. humanjournals.com Glycerol monolaurate (GML) is another compound that has shown dual activity, exhibiting both anti-HIV and spermicidal properties in vitro, making it a candidate for MPTs. plos.org Polystyrene sulfonate (PSS), which inhibits sperm enzymes and possesses antimicrobial properties, has shown efficacy in a Phase I trial as a female contraceptive gel. mdpi.com Beyond specific compounds, innovative delivery systems are also being explored, such as drug-eluting fibers that can deliver agents to inhibit both HIV and sperm. plos.org

The translational research process for these novel compounds involves not only evaluating their biological activity but also optimizing their formulation and delivery to ensure effective and acceptable products for users. The development of MPTs represents a significant focus, aiming to provide women with discreet and effective tools for dual protection. plos.org

While progress is being made, challenges exist in the translational pathway, including establishing clear regulatory guidelines for novel reproductive health technologies and ensuring sufficient investment in the focused discovery of non-hormonal options. grandchallenges.orgnih.gov Understanding the precise mechanisms of action of these new compounds is also crucial for predicting their efficacy and designing successful clinical trials. nih.gov The ongoing translational research efforts are vital for bringing these promising alternatives to N-9 from the laboratory to the individuals who need them, ultimately contributing to improved global reproductive health.

Q & A

Basic: What experimental protocols are recommended for assessing Nonoxinol's efficacy as a penetration enhancer in topical formulations?

Answer:
In vitro skin permeation studies using Franz diffusion cells are standard for evaluating this compound's penetration-enhancing effects. Key steps include:

  • Model selection : Ex vivo human/animal skin or synthetic membranes (e.g., Strat-M®) to simulate barrier properties .
  • Formulation design : Incorporate this compound at varying concentrations (e.g., 0.1–5% w/w) into hydrogels or emulsions, paired with a model active (e.g., caffeine) .
  • Data collection : Measure flux, permeability coefficient, and enhancement ratio over 24–48 hours. Validate with HPLC or LC-MS for active quantification .
  • Controls : Include baseline formulations without this compound to isolate its impact .

Basic: How does this compound's chemical structure influence its mechanism of action in enhancing skin permeability?

Answer:
this compound, a nonionic surfactant, disrupts stratum corneum lipids via:

  • Hydrophilic-lipophilic balance (HLB) : Its polyoxyethylene chain length determines micelle formation and critical micelle concentration (CMC), affecting lipid fluidity .
  • Solubilization : Enhances partitioning of hydrophobic actives into skin layers by reducing interfacial tension .
  • Structure-activity relationships : Longer ethylene oxide chains may reduce irritation but require higher concentrations for efficacy. Validate via comparative studies with structural analogs .

Advanced: How can researchers resolve contradictions in reported data on this compound's optimal concentration for enhancing skin permeation?

Answer:
Address variability through:

  • Model standardization : Use consistent skin sources (e.g., porcine over rodent) and account for hydration/pre-treatment differences .
  • Dose-response analysis : Conduct meta-analyses of published data to identify concentration ranges with statistically significant enhancement ratios (p<0.05) .
  • Mechanistic validation : Correlate permeation data with biophysical measurements (e.g., FTIR for lipid disorder, TEWL for barrier disruption) .

Advanced: What methodologies are effective for isolating this compound's permeation-enhancing effects from other formulation variables?

Answer:

  • Factorial design : Use Design of Experiments (DOE) to decouple this compound's effects from variables like pH, viscosity, or co-solvents .
  • Controlled release studies : Compare passive diffusion vs. iontophoresis-assisted delivery to quantify this compound’s contribution .
  • Excipient screening : Test this compound in minimalist formulations (e.g., aqueous gels) before introducing complex components .

Advanced: How can researchers assess the long-term stability of this compound-containing formulations under varying storage conditions?

Answer:

  • Accelerated stability testing : Expose formulations to 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor this compound degradation via HPLC and physical stability (pH, viscosity) .
  • Stress testing : Use UV light or oxidative conditions to identify degradation pathways. Pair with mass spectrometry for metabolite profiling .
  • Statistical modeling : Apply Arrhenius equations to predict shelf-life based on degradation kinetics .

Basic: What analytical techniques are validated for quantifying this compound in complex matrices like semi-solid formulations?

Answer:

  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 220 nm for quantification .
  • Sample preparation : Extract this compound using methanol/water mixtures, followed by centrifugation to remove excipients .
  • Validation : Ensure linearity (R² >0.99), recovery (>95%), and precision (%RSD <2%) per ICH guidelines .

Advanced: How can researchers model the diffusion kinetics of actives co-administered with this compound using computational tools?

Answer:

  • Finite element modeling : Use COMSOL Multiphysics® to simulate Fickian diffusion through stratified skin layers, incorporating this compound’s effect on partition coefficients .
  • Parameter optimization : Fit experimental data to Higuchi or Korsmeyer-Peppas models to identify diffusion mechanisms (e.g., anomalous transport) .
  • Sensitivity analysis : Rank variables (e.g., this compound concentration, active hydrophobicity) by their impact on permeation rates .

Basic: What are the key considerations for ensuring reproducibility in this compound-related experiments?

Answer:

  • Standardized protocols : Adopt OECD or FDA guidelines for skin permeation studies .
  • Material sourcing : Use USP-grade this compound and document supplier/lot numbers to control purity (≥98%) .
  • Data transparency : Publish raw datasets, including outliers, in supplementary materials for peer validation .

Advanced: How can researchers evaluate potential synergistic effects between this compound and other chemical enhancers (e.g., SLS, lecithin)?

Answer:

  • Isobolographic analysis : Determine if combination indices (CI) indicate synergy (CI <1), additive (CI=1), or antagonism (CI >1) .
  • Response surface methodology (RSM) : Optimize ratios using central composite design and predict permeation enhancement .
  • Mechanistic studies : Use confocal Raman spectroscopy to visualize co-localization of enhancers in skin layers .

Advanced: What strategies mitigate batch-to-batch variability in this compound's physicochemical properties?

Answer:

  • Quality control (QC) testing : Enforce specifications for ethylene oxide content, CMC, and residual solvents via GC-MS .
  • Supplier collaboration : Request certificates of analysis (CoA) with detailed chromatographic profiles .
  • Pre-formulation characterization : Pre-screen each batch using DSC (melting point: ~30–35°C) and dynamic light scattering for micelle size .

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Nonoxinol

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